molecular formula C8H6F2O3 B058632 2,6-Difluoro-4-methoxybenzoic acid CAS No. 123843-65-2

2,6-Difluoro-4-methoxybenzoic acid

Cat. No. B058632
CAS RN: 123843-65-2
M. Wt: 188.13 g/mol
InChI Key: LGHVYSAINQRZJQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It is used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-methoxybenzoic acid consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methoxybenzoic acid has a molecular weight of 188.13 g/mol . It has a complex structure with a topological polar surface area of 46.5 Ų . More detailed physical and chemical properties can be obtained from specialized databases or scientific literature .

Scientific Research Applications

Synthesis of Organic Ligands and Their Metal Complexes

“2,6-Difluoro-4-methoxybenzoic acid” is used in the synthesis of organic ligands and their metal complexes . These complexes are characterized by UV-visible, fluorescence, NMR, and FTIR spectroscopic analysis . The study also includes urease inhibition activity, optical analysis, and molecular modeling of hydrazinecarbothioamide and hydrazinecarboxamide metalloderivatives .

Urease Inhibition

The synthesized materials from “2,6-Difluoro-4-methoxybenzoic acid” have shown potential in urease inhibition . Urease is a metalloenzyme with nickel as a transition metal in the skeleton, which is affiliated with amidohydrolases and phosphotriestreases proteins family engaged with nitrogen metabolism of living species .

Treatment of Urease Triggered Health Complications

The synthesized materials from “2,6-Difluoro-4-methoxybenzoic acid” are being studied for their efficacy in the treatment of urease triggered health complications . Urease triggered decomposition of urea into ammonia and carbon dioxide cause increment of the pH in the human interior media by excess release of ammonia .

Laboratory Chemicals

“2,6-Difluoro-4-methoxybenzoic acid” is used as a laboratory chemical . It is used in the manufacture of substances and for scientific research and development .

Pharmaceutical Intermediate

“2,6-Difluoro-4-methoxybenzoic acid” is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceutical drugs .

Material Science

In the field of material science, “2,6-Difluoro-4-methoxybenzoic acid” is used in the development of new materials . It is used in the synthesis of new compounds with unique properties .

Safety and Hazards

Safety data sheets indicate that 2,6-Difluoro-4-methoxybenzoic acid may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,6-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVYSAINQRZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380821
Record name 2,6-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxybenzoic acid

CAS RN

123843-65-2
Record name 2,6-Difluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of n-butyllithium (10.0M in hexane; 25.0 ml, 0.25 mol) was added dropwise to a stirred, cooled (-78° C.) solution of 3,5-difluoroanisole (35.9 g, 0.25 mol) in dry THF (200 ml) under dry nitrogen. The stirred mixture was maintained under these conditions for 2.5 h and then poured into a slurry of solid carbon dioxide and dry ether. The product was extracted into 10% sodium hydroxide (twice), the combined basic extracts were acidified with 36% hydrochloric acid, and the product was extracted into ether (twice), the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a colourless solid.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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